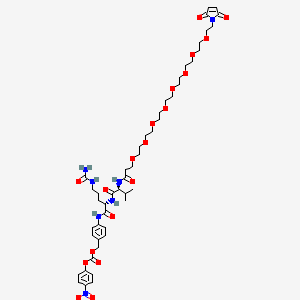
Mal-PEG8-Val-Cit-PAB-PNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-PEG8-Val-Cit-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker. This compound is designed to improve the solubility and stability of ADCs, which are used in targeted cancer therapies. The Val-Cit linker can be cleaved by cathepsin B, an enzyme found in lysosomes, allowing for the release of the drug payload within the target cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG8-Val-Cit-PAB-PNP involves several steps:
Maleimide Group Addition: The maleimide group is reactive towards thiol groups, facilitating the conjugation to antibodies.
Val-Cit Linker Incorporation: The Val-Cit dipeptide is added, which can be cleaved by cathepsin B.
PNP Group Addition: The para-nitrophenyl (PNP) group acts as a good leaving group, making the compound more reactive
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-PEG8-Val-Cit-PAB-PNP undergoes several types of reactions:
Cleavage by Cathepsin B: The Val-Cit linker is specifically cleaved by cathepsin B, releasing the drug payload.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds
Common Reagents and Conditions
Cathepsin B: Used for the cleavage of the Val-Cit linker.
Thiol-containing Compounds: React with the maleimide group for conjugation
Major Products Formed
Drug Payload: Released upon cleavage by cathepsin B.
Thioether Bonds: Formed between the maleimide group and thiol groups on antibodies
Applications De Recherche Scientifique
Mal-PEG8-Val-Cit-PAB-PNP is widely used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:
Chemistry: Used as a linker in the synthesis of ADCs.
Biology: Facilitates targeted drug delivery to specific cells.
Medicine: Enhances the efficacy and reduces the side effects of cancer treatments.
Industry: Employed in the production of ADCs for clinical use .
Mécanisme D'action
Mal-PEG8-Val-Cit-PAB-PNP exerts its effects through a series of molecular interactions:
Conjugation to Antibodies: The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds.
Targeting and Internalization: The ADC binds to specific receptors on target cells and is internalized.
Cleavage by Cathepsin B: Within the lysosome, cathepsin B cleaves the Val-Cit linker, releasing the drug payload.
Drug Action: The released drug exerts its cytotoxic effects on the target cell .
Comparaison Avec Des Composés Similaires
Mal-PEG8-Val-Cit-PAB-PNP is unique due to its specific cleavage by cathepsin B and its improved solubility and stability. Similar compounds include:
Mal-PEG8-Val-Ala-PAB-PNP: Another cleavable ADC linker with a different dipeptide sequence.
Mal-PEG4-Val-Cit-PAB-PNP: A shorter PEG chain variant with similar properties .
Propriétés
Formule moléculaire |
C48H69N7O19 |
|---|---|
Poids moléculaire |
1048.1 g/mol |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C48H69N7O19/c1-35(2)44(46(60)52-40(4-3-16-50-47(49)61)45(59)51-37-7-5-36(6-8-37)34-73-48(62)74-39-11-9-38(10-12-39)55(63)64)53-41(56)15-18-65-20-22-67-24-26-69-28-30-71-32-33-72-31-29-70-27-25-68-23-21-66-19-17-54-42(57)13-14-43(54)58/h5-14,35,40,44H,3-4,15-34H2,1-2H3,(H,51,59)(H,52,60)(H,53,56)(H3,49,50,61)/t40-,44-/m0/s1 |
Clé InChI |
MDZZUPNIMVKWNS-SRCNPLIFSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C(=O)C=CC3=O |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloronaphtho[2,1-d]isoxazole](/img/structure/B13707384.png)


![tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13707409.png)



![6H-Benzo[c]chromene-1-boronic Acid](/img/structure/B13707427.png)
![N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B13707431.png)
![[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13707435.png)
![(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13707436.png)



